7-溴-2-苯基-1H-苯并咪唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

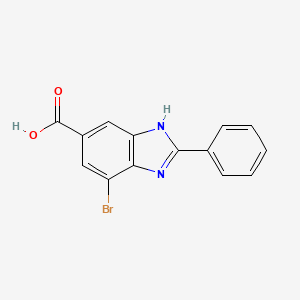

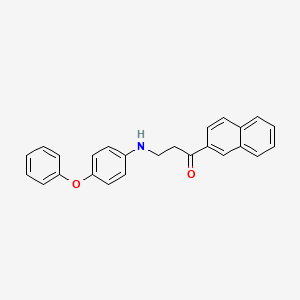

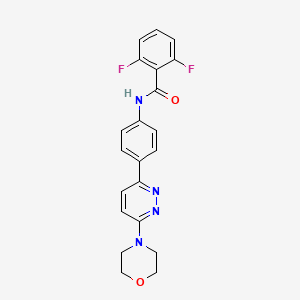

“7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid” is a unique chemical compound. Its empirical formula is C8H5BrN2O2 and it has a molecular weight of 241.04 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . Benzimidazole, a core structure in this compound, is known for its broad range of chemical and biological properties .

Synthesis Analysis

Benzimidazoles can be synthesized through a one-pot procedure that involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . This process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The molecular structure of “7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid” is characterized by the presence of a benzimidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a carboxylic acid group and a phenyl group .Chemical Reactions Analysis

Benzimidazoles, including “7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid”, can undergo a variety of chemical reactions. For instance, they can participate in copper (II)-catalyzed oxidative cross-coupling reactions with anilines, primary alkyl amines, and sodium azide . This reaction sequence involves C-H functionalization, transimination, ortho-selective amination, and cyclization .科学研究应用

Anticancer Activity

Benzimidazole derivatives, including 7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid, have been studied extensively for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5(6)-position, can significantly influence the anticancer activity . These compounds have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Antimicrobial Activity

Benzimidazole compounds have demonstrated potent antimicrobial activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in this activity . Some benzimidazole derivatives have shown moderate activity against various bacteria and fungi .

Antifungal Activity

Some benzimidazole derivatives have been designed and synthesized as a new class of antifungal agents . These compounds target specific fungal proteins, inhibiting their function and thus preventing the growth and proliferation of the fungi .

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties . Their structure, which is similar to the nucleotides found in the human body, allows them to interact easily with biopolymers, making them potential candidates for antiviral drugs .

Anti-inflammatory Activity

Benzimidazole compounds have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions characterized by inflammation .

Analgesic Activity

Benzimidazole derivatives have been studied for their analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

Antiparasitic Activity

Benzimidazole compounds have shown potential as antiparasitic agents . They have been found to inhibit various enzymes involved in the life cycle of parasites, making them potential candidates for the treatment of parasitic infections .

Antidiabetic Activity

Benzimidazole derivatives have also been studied for their potential antidiabetic properties . They have been found to inhibit various enzymes involved in glucose metabolism, making them potential candidates for the treatment of diabetes .

作用机制

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .

Mode of Action

Benzimidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets often results in the inhibition or modulation of the target’s function, leading to the observed biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Benzimidazole derivatives are known to exhibit a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .

属性

IUPAC Name |

7-bromo-2-phenyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O2/c15-10-6-9(14(18)19)7-11-12(10)17-13(16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIKLJQKFMQDCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2-phenyl-1H-benzimidazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

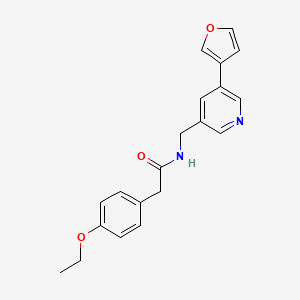

![4-[(Pyrazin-2-ylcarbonyl)amino]butanoic acid](/img/structure/B2913933.png)

![2-(4-Chlorophenyl)-1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2913934.png)

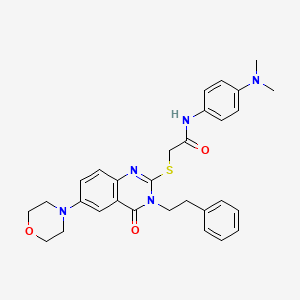

![N-(3,4-dimethoxyphenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2913941.png)

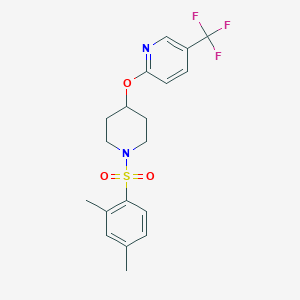

![N-[4-(acetylamino)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2913942.png)

![N-(2,4-dimethylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2913952.png)